molecular formula C14H22O2 B7969189 1-(4-Butoxyphenyl)butan-1-ol

1-(4-Butoxyphenyl)butan-1-ol

Cat. No.: B7969189
M. Wt: 222.32 g/mol
InChI Key: KVZFXAKQZJTNAO-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)butan-1-ol is an organic compound with the molecular formula C14H22O2. It is a member of the phenylbutanol family, characterized by a butoxy group attached to the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Butoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-butoxybenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically include:

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: -78°C to room temperature

    Reagents: 4-butoxybenzaldehyde, butylmagnesium bromide, water

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions, where the reagents are added in a controlled manner to ensure high yield and purity. The process may include:

    Catalysts: Transition metal catalysts to enhance reaction efficiency

    Purification: Distillation or recrystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butoxyphenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to the corresponding alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Thionyl chloride for conversion to alkyl chlorides

Major Products Formed:

    Oxidation: 1-(4-Butoxyphenyl)butan-1-one

    Reduction: 1-(4-Butoxyphenyl)butane

    Substitution: 1-(4-Butoxyphenyl)butyl chloride

Scientific Research Applications

1-(4-Butoxyphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)butan-1-ol: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Ethoxyphenyl)butan-1-ol: Contains an ethoxy group instead of a butoxy group.

    1-(4-Propoxyphenyl)butan-1-ol: Features a propoxy group instead of a butoxy group.

Uniqueness: 1-(4-Butoxyphenyl)butan-1-ol is unique due to its specific butoxy substitution, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-butoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-11-16-13-9-7-12(8-10-13)14(15)6-4-2/h7-10,14-15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZFXAKQZJTNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(CCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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